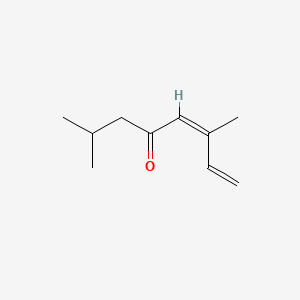
(Z)-Tagetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Tagetone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinct aroma and is often used in the fragrance and flavor industries. Its chemical structure includes a double bond in the Z-configuration, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tagetone typically involves the isomerization of (E)-Tagetone. This can be achieved through various methods, including catalytic hydrogenation and photoisomerization. One common method involves the use of a palladium catalyst under mild hydrogenation conditions to selectively convert (E)-Tagetone to this compound.
Industrial Production Methods
On an industrial scale, this compound is often extracted from the essential oils of Tagetes plants. The extraction process involves steam distillation, followed by fractional distillation to isolate the desired compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to biosynthesize the compound from simple precursors.
化学反応の分析
Types of Reactions
(Z)-Tagetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Allylic halides and amines.
科学的研究の応用
(Z)-Tagetone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and insecticidal properties, making it a subject of interest in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The biological activity of (Z)-Tagetone is primarily attributed to its ability to interact with cellular membranes and proteins. It can disrupt microbial cell walls, leading to cell lysis and death. In higher organisms, this compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
(E)-Tagetone: The geometric isomer of (Z)-Tagetone, differing only in the configuration of the double bond.
Limonene: Another terpenoid with a similar structure but different functional groups.
Geraniol: A related compound with similar applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific Z-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
3588-18-9 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(5Z)-2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7- |
InChIキー |
RJXKHBTYHGBOKV-CLFYSBASSA-N |
異性体SMILES |
CC(C)CC(=O)/C=C(/C)\C=C |
正規SMILES |
CC(C)CC(=O)C=C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




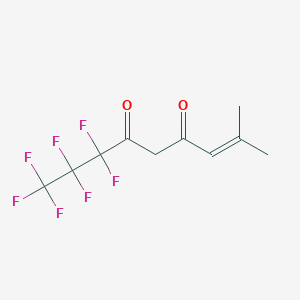

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
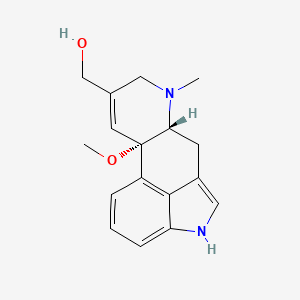
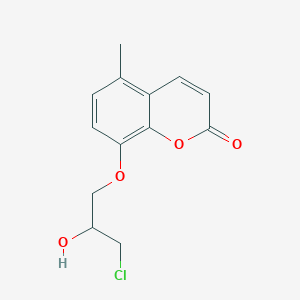
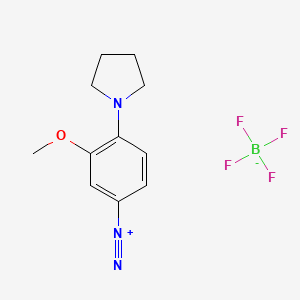
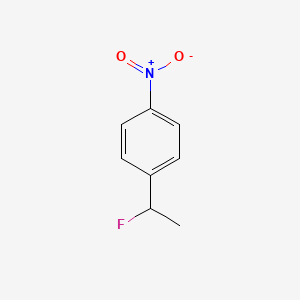

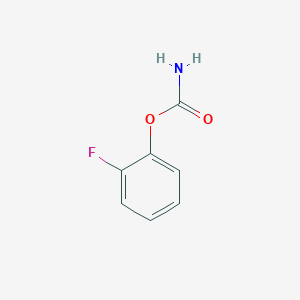
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
